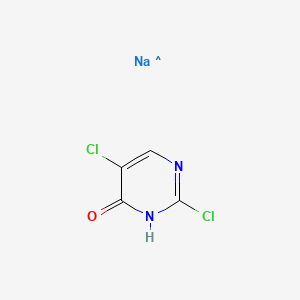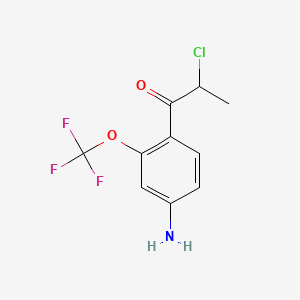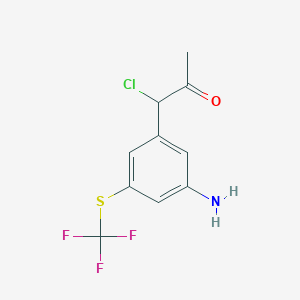![molecular formula C46H74O20S B14045224 [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bacopaside I involves the extraction of Bacopa monnieri followed by purification processes. The extraction is typically done using solvents like methanol or ethanol . The crude extract is then subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate Bacopaside I .
Industrial Production Methods: Industrial production of Bacopaside I involves large-scale extraction from Bacopa monnieri using optimized solvent extraction methods. The process includes drying the plant material, solvent extraction, concentration, and purification using chromatographic techniques . Advanced technologies like Polar-Nonpolar-Sandwich (PNS) technology have been developed to enhance the bioavailability and stability of Bacopaside I in formulations .
Chemical Reactions Analysis
Types of Reactions: Bacopaside I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Bacopaside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Investigated for its role in modulating oxidative stress and the noradrenergic system.
Medicine: Studied for its potential in treating cognitive impairments, depression, and Alzheimer’s disease.
Mechanism of Action
Bacopaside I exerts its effects through multiple mechanisms:
Neuroprotection: It promotes the clearance of β-amyloid plaques via immune-mediated pathways.
Oxidative Stress Reduction: It modulates oxidative stress systems, thereby protecting neurons from damage.
Neurotransmitter Modulation: It influences the noradrenergic system, which is involved in mood regulation.
Immune System Stimulation: It induces a suitable degree of innate immune stimulation and phagocytosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:
- Bacopaside II
- Bacopaside III
- Bacopaside IV
- Bacopaside V
- Bacopaside VI
- Bacopaside VII
- Bacopaside VIII
- Bacopaside IX
- Bacopaside X
- Bacopaside XI
Uniqueness: Bacopaside I is unique due to its specific antidepressant-like effects and its ability to ameliorate cognitive impairments through multiple pathways . While other bacopasides also exhibit therapeutic properties, Bacopaside I’s combination of neuroprotective, antioxidant, and immune-modulating effects makes it particularly valuable in research and therapeutic applications .
Properties
Molecular Formula |
C46H74O20S |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42-,43-,44+,45+,46-/m1/s1 |
InChI Key |
SKFWOYHZBNAJGA-LKBYCPPFSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@H]6[C@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)
![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)


![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)




![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)




